molecular formula C14H18ClN3O2 B12779623 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride CAS No. 118202-63-4

5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride

Cat. No.: B12779623
CAS No.: 118202-63-4
M. Wt: 295.76 g/mol
InChI Key: YVPGKSAQNIPXSM-UHFFFAOYSA-N
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Description

5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinedione core and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride typically involves multiple steps:

    Formation of the Pyrimidinedione Core: This step involves the condensation of urea with a suitable diketone under acidic or basic conditions to form the pyrimidinedione ring.

    Introduction of the Phenylethylamine Moiety: The phenylethylamine group is introduced through a nucleophilic substitution reaction, where the amine group of phenylethylamine reacts with a suitable electrophile on the pyrimidinedione ring.

    Methylation: The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the pyrimidinedione core, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenylacetaldehyde derivatives, while reduction may yield dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as a precursor for the synthesis of various materials, including polymers and pharmaceuticals. Its versatility in chemical reactions makes it a valuable starting material for industrial processes.

Mechanism of Action

The mechanism of action of 5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The phenylethylamine moiety may interact with receptors or enzymes, while the pyrimidinedione core may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with a structure similar to the phenylethylamine moiety of the compound.

    Pyrimidinedione Derivatives: Compounds with a pyrimidinedione core, which may have similar chemical properties.

Uniqueness

5-(((1-Methyl-2-phenylethyl)amino)methyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is unique due to its combination of a phenylethylamine moiety and a pyrimidinedione core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

118202-63-4

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

5-[(1-phenylpropan-2-ylamino)methyl]-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H17N3O2.ClH/c1-10(7-11-5-3-2-4-6-11)15-8-12-9-16-14(19)17-13(12)18;/h2-6,9-10,15H,7-8H2,1H3,(H2,16,17,18,19);1H

InChI Key

YVPGKSAQNIPXSM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CNC(=O)NC2=O.Cl

Origin of Product

United States

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